molecular formula C25H25NO11 B12643685 Carcinomycin CAS No. 65454-12-8

Carcinomycin

Cat. No.: B12643685
CAS No.: 65454-12-8
M. Wt: 515.5 g/mol
InChI Key: LMGGOGHEVZMZCU-FGJMKEJPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carcinomycin involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to various extraction and purification processes to isolate the active compound. Specific details on the synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The bacterium Streptomyces is cultured in bioreactors, and the compound is extracted using solvent extraction techniques. The crude extract is then purified through chromatography and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Carcinomycin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: It can undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized metabolites, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Carcinomycin has a wide range of applications in scientific research, including:

Mechanism of Action

Carcinomycin exerts its effects by binding to DNA and inhibiting RNA synthesis. This inhibition occurs at the level of transcription, where this compound prevents the elongation of RNA chains by RNA polymerase. This disruption in RNA synthesis leads to a subsequent decline in protein synthesis, ultimately inhibiting cell growth and proliferation. The primary molecular targets of this compound are the DNA and RNA polymerase enzymes .

Properties

CAS No.

65454-12-8

Molecular Formula

C25H25NO11

Molecular Weight

515.5 g/mol

IUPAC Name

(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid

InChI

InChI=1S/C25H25NO11/c1-8-19(28)11(26)5-14(36-8)37-13-7-25(35,24(33)34)6-10-16(13)23(32)18-17(21(10)30)20(29)9-3-2-4-12(27)15(9)22(18)31/h2-4,8,11,13-14,19,27-28,30,32,35H,5-7,26H2,1H3,(H,33,34)/t8-,11-,13-,14-,19+,25-/m0/s1

InChI Key

LMGGOGHEVZMZCU-FGJMKEJPSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)O)O)N)O

Origin of Product

United States

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